REACTION_CXSMILES
|
[N:1]([CH2:4][C:5]1[CH:6]=[C:7]([CH:10]=[C:11]([C:13]([F:16])([F:15])[F:14])[CH:12]=1)[C:8]#[N:9])=[N+]=[N-].CP(C)C>C1COCC1>[NH2:1][CH2:4][C:5]1[CH:6]=[C:7]([CH:10]=[C:11]([C:13]([F:14])([F:15])[F:16])[CH:12]=1)[C:8]#[N:9]
|
Name
|
3-azidomethyl-5-trifluoromethyl-benzonitrile
|
Quantity
|
140 mg
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])CC=1C=C(C#N)C=C(C1)C(F)(F)F
|
Name
|
|
Quantity
|
94.2 mg
|
Type
|
reactant
|
Smiles
|
CP(C)C
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Type
|
CUSTOM
|
Details
|
stirred for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Reaction
|
Type
|
CUSTOM
|
Details
|
was quenched with water
|
Type
|
STIRRING
|
Details
|
stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
Reaction
|
Type
|
EXTRACTION
|
Details
|
was extracted with ethyl ether and organic layer
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over anhydrous magnesium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product (70 mg, 56%) was used without further purification
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
NCC=1C=C(C#N)C=C(C1)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |